N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-13(2)17-7-6-8-19-20(17)23-22(30-19)26(21(28)18-12-15(4)25-29-18)9-10-27-16(5)11-14(3)24-27/h6-8,11-13H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJPQSBWKVKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=C(C=CC=C3S2)C(C)C)C(=O)C4=CC(=NO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H24N4O2S
- Molecular Weight : 396.49 g/mol
This compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of the compound. For instance, it demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values were reported as follows:
- C6 Glioma Cell Line : IC50 = 5.13 µM
- SH-SY5Y Neuroblastoma Cell Line : IC50 = 5.00 µM
These values indicate that the compound is more effective than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 8.34 µM) in inhibiting cell proliferation in these models .
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Flow cytometry analysis revealed that the compound triggers apoptosis in cancer cells.
- Cell Cycle Arrest : The compound caused significant cell cycle arrest at various phases:
- G0/G1 Phase: 45.1%
- S Phase: 32.9%
- G2/M Phase: 19.5%
This suggests that the compound may disrupt normal cell cycle progression, leading to increased cancer cell death .
Comparative Biological Activity
To further elucidate the biological activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide, a comparison with similar compounds is useful:
| Compound Name | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) | Mechanism |
|---|---|---|---|
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide | 5.13 µM | 5.00 µM | Apoptosis induction, cell cycle arrest |
| 5-Fluorouracil | 8.34 µM | 8.53 µM | Antimetabolite action |
This table illustrates that the compound exhibits superior potency compared to established chemotherapy agents.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity Studies : Research indicated that compounds with similar structures showed varying degrees of cytotoxicity against different cancer cell lines, suggesting structure-activity relationships that could inform future drug design .
- In Vitro Studies : In vitro analysis demonstrated that modifications to the pyrazole and isoxazole moieties could enhance biological activity, indicating pathways for further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
